(4,7-dimethoxy-1-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone
Description
(4,7-Dimethoxy-1-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone is a synthetic organic compound featuring a methanone core linking a substituted indole and a phenylmorpholine moiety. The indole fragment is substituted with methoxy groups at positions 4 and 7, as well as a methyl group at position 1, while the morpholine ring is substituted with a phenyl group at position 2.
Properties
Molecular Formula |
C22H24N2O4 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(4,7-dimethoxy-1-methylindol-2-yl)-(2-phenylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C22H24N2O4/c1-23-17(13-16-18(26-2)9-10-19(27-3)21(16)23)22(25)24-11-12-28-20(14-24)15-7-5-4-6-8-15/h4-10,13,20H,11-12,14H2,1-3H3 |
InChI Key |
CNHSQUZRRRLQEV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)N3CCOC(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone, typically involves the Fischer indole synthesis. This method uses phenylhydrazine and cyclohexanone under acidic conditions to form the indole ring . The reaction is carried out under reflux in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of such compounds often involves multi-step synthesis processes that ensure high yield and purity. The process may include the use of advanced catalytic systems and optimized reaction conditions to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
(4,7-dimethoxy-1-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Biological Activities
Preliminary studies indicate that compounds similar to (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone may exhibit a range of biological activities, including:
- Anticancer Activity : Research has shown that indole derivatives can inhibit the proliferation of cancer cells. For example, studies on derivatives demonstrate effectiveness against various cancers such as colon, lung, breast, and skin cancers .
- Antimicrobial Properties : Compounds with similar structural features have shown moderate to good antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
Case Studies
Several case studies have explored the applications of indole derivatives in medicinal chemistry:
- Anticancer Studies : A study evaluated new derivatives based on indole structures against HCT-116 cell lines, revealing promising anticancer effects through mechanisms involving cell cycle modulation .
- Antimicrobial Screening : Research on bisindole compounds indicated effective antibacterial activity against Pseudomonas aeruginosa, showcasing the potential of indole derivatives in treating infections .
- Neuropharmacological Research : The dual functionality of compounds like (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone suggests potential for influencing neurotransmitter systems, which could lead to developments in treatments for neurological disorders .
Mechanism of Action
The mechanism of action of (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Key Structural Features :
- Indole moiety : 4,7-Dimethoxy and 1-methyl substituents enhance electron density and steric bulk.
- Morpholine ring : The oxygen atom in the morpholine may improve solubility, while the 2-phenyl group introduces hydrophobicity.
Comparison with Similar Compounds
Thermal Stability and Hydrogen Bonding
Compounds such as di(1H-tetrazol-5-yl) methanone oxime and 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole) exhibit high thermal stability (decomposition at 288.7°C and 247.6°C, respectively), attributed to extensive intermolecular hydrogen bonding. In contrast, the target compound lacks tetrazole or oxime groups, which are critical for such H-bond networks. Its thermal stability is likely lower, though experimental data is needed. The methoxy groups in the indole may form weaker H-bonds compared to the tetrazole derivatives, impacting crystallinity and stability.
Steric and Electronic Effects in Indole Derivatives
Cyclopentyl(1-Indole-3-yl)methanone and cyclohexyl(1-Indole-3-yl)methanone exhibit steric hindrance at positions 2 and 3 of the indole fragment, leading to distinct spectroscopic profiles (e.g., absence of specific peaks in mass spectra). The electron-donating methoxy groups may also enhance resonance stabilization compared to non-substituted indoles.
Morpholine-Containing Analogs
The compound {3-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl}(2-phenylmorpholin-4-yl)methanone () shares the 2-phenylmorpholine moiety but replaces the indole with a pyrimidinyl-amino phenyl group. This substitution reduces steric bulk but introduces hydrogen-bonding capacity via the amino group. The target compound’s indole moiety likely confers greater lipophilicity, affecting membrane permeability and pharmacokinetics.
Sulfonyl and Fluoro-Substituted Analogs
[(3R)-4-[(4,7-Difluoro-1H-indol-3-yl)sulfonyl]-3-methyl-1-piperazinyl]phenylmethanone () includes a sulfonyl group and fluorine atoms, increasing molecular weight (419.45 g/mol) and polarity compared to the target compound (estimated ~366.4 g/mol).
Data Table: Structural and Functional Comparisons
Biological Activity
The compound (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone is an indole derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer research and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C22H24N2O4
- Molecular Weight : 380.4 g/mol
- CAS Number : Not specified in the sources but can be derived from the molecular structure.
Indole derivatives like (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone exhibit a variety of mechanisms through which they exert their biological effects. These include:
- Inhibition of Cancer Cell Proliferation : Similar compounds have been shown to interfere with cell cycle regulation and apoptosis in cancer cells. The indole scaffold is known for its role in targeting pathways such as the Akt-NFκB signaling pathway, which is critical in cancer progression and survival .
- Antioxidant Activity : Indoles often exhibit antioxidant properties, which can protect cells from oxidative stress and damage, thereby contributing to their anticancer potential .
- Cytotoxicity against Tumor Cells : Preliminary studies suggest that this compound may induce cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant inhibition rates against colon cancer cell lines (e.g., HCT-15 and SW-620) with IC50 values reported as low as 39.7 μM .
Anticancer Properties
A review of indole derivatives indicates that many exhibit promising anticancer activities. A series of experiments were conducted to evaluate the cytotoxic effects of (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone on different cancer cell lines:
| Cell Line | IC50 (μM) | Inhibition (%) at 100 μM |
|---|---|---|
| HCT-15 | 39.7 | 85% |
| SW-620 | 39.7 | 61% |
| MCF-7 | Not specified | Not specified |
These results indicate a significant potential for this compound as an anticancer agent, particularly against colon cancer cells.
Case Studies
- Study on Indole Derivatives : A study published in Pharmaceutical Research evaluated various indole derivatives for their cytotoxicity against human cancer cell lines. The findings revealed that compounds similar to (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone exhibited notable cytotoxicity with minimal effects on normal cell lines, suggesting a favorable therapeutic index .
- Mechanistic Insights : Another investigation into the mechanism of action highlighted that indole derivatives can modulate apoptotic pathways and inhibit tumor growth through various cellular signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
